molecular formula C13H16N4O B2375676 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1508385-99-6

4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2375676
CAS No.: 1508385-99-6
M. Wt: 244.298
InChI Key: MPUUVRSPOUUDBL-UHFFFAOYSA-N
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Description

4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that contains a triazole ring fused with a piperidine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized with piperidine and a suitable catalyst to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding phenyl triazole carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or nitrated triazole derivatives.

Scientific Research Applications

4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-1,2,4-triazol-5(4H)-one: Lacks the piperidine ring, making it less bulky and potentially less selective in its biological activity.

    4-Phenyl-3-(morpholin-4-yl)-1H-1,2,4-triazol-5(4H)-one: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacokinetic properties.

    4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-thione: Similar structure but with a sulfur atom replacing the oxygen, potentially affecting its reactivity and biological activity.

Uniqueness

4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to its specific combination of a triazole ring, a piperidine ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-phenyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUUVRSPOUUDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=O)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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